Benzotrichloride
Overview
Description
Benzotrichloride, also known as α,α,α-trichlorotoluene, phenyl chloroform or (trichloromethyl)benzene, is an organic compound with the formula C6H5CCl3 . It appears as a clear colorless to yellowish colored liquid with a penetrating odor . It is denser than water and its vapors are heavier than air . It may be toxic by inhalation or ingestion and can cause burns to skin, eyes, and mucous membranes . It is insoluble in water .
Synthesis Analysis
Benzotrichloride is generally produced by free radical chlorination of the corresponding substituted toluene . The free radical chlorination is generally accomplished by reacting the starting compound with chlorine gas at an elevated temperature and/or in the presence of ultraviolet light or other catalyst . An alternative method involves reacting a starting benzyl or benzal chloride compound with a hypochlorite in the presence of a phase transfer catalyst .Molecular Structure Analysis
The molecular formula of Benzotrichloride is C7H5Cl3 . Its molecular weight is 195.48 .Chemical Reactions Analysis
In chemical reactions, benzotrichloride reacts at the chlorinated α-carbon, for example in substitution reactions . It is used as an intermediate in the synthesis of benzoyl chloride, benzotrifluoride and 2,4-dihydroxybenzophenone which in turn are also intermediates in other reactions . Benzotrichloride can also react with alcohol to produce chloroalcoxybenzyl ions and dialkoxybenzyl ions .Physical And Chemical Properties Analysis
Benzotrichloride is a clear colorless to yellowish colored liquid with a penetrating odor . It is denser than water and its vapors are heavier than air . It is insoluble in water . Its molecular weight is 195.48 .Scientific Research Applications
Chemical Intermediate in Industry
Benzotrichloride, known for its oily, unstable, colorless nature with a penetrating odor, plays a significant role as a chemical intermediate in the industry. It's extensively used in the preparation of dyes. Additionally, its derivatives find applications as ultraviolet (UV) stabilizers in plastics and are used in the manufacturing of antiseptics and antimicrobial agents. However, it's crucial to note that in the presence of moisture, benzotrichloride's hydrolyzed vapors are highly irritating to skin and mucous membranes in humans and it's considered a potential human carcinogen (IARC Monographs, 2020).
Catalytic System for Alcohol Chlorination
Benzotrichloride serves as an effective chlorinating agent in catalytic systems for the chlorination of alcohols under specific conditions, known as Appel conditions. Combined with trioctylphosphane as a catalyst and phenylsilane as the terminal reductant, this methodology presents several advantages including the elimination of the need for additional solvents and the minimal use of the phosphane reagent. A variety of primary, secondary, and tertiary alkyl chlorides can be synthesized through this process, highlighting the versatility of benzotrichloride in organic synthesis (Longwitz, Jopp, & Werner, 2019).
Electrolysis in Organic Synthesis
The electrolysis of benzotrichloride in the presence of certain catalysts can lead to the formation of various organic compounds. For instance, when electrolyzed with the B12 model complex in different alcohols, corresponding esters are obtained. This process also enables the formation of amides when conducted in the presence of amines, illustrating the use of benzotrichloride in complex chemical transformations (Shimakoshi, Luo, Inaba, & Hisaeda, 2016).
Industrial Production of Benzoyl Chloride
In industrial processes, benzotrichloride is utilized as an alternative starting material for the synthesis of benzoyl chloride. This innovative approach offers numerous advantages such as shorter reaction times, easier control, lower costs for raw materials, and high product yields and quality. These characteristics make it an attractive route for the industrialized production of benzoyl chloride (Jian, 2008).
Safety And Hazards
properties
IUPAC Name |
trichloromethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMRAKSQROQPBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3, Array | |
Record name | BENZOTRICHLORIDE | |
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Related CAS |
25838-95-3 | |
Record name | Benzene, (trichloromethyl)-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1020148 | |
Record name | Benzotrichloride | |
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Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals. | |
Record name | BENZOTRICHLORIDE | |
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Boiling Point |
429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F | |
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Flash Point |
260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F | |
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Solubility |
Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction | |
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Density |
1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756 | |
Record name | BENZOTRICHLORIDE | |
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Vapor Density |
6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77 | |
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Vapor Pressure |
1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F | |
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Impurities |
COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides. | |
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Product Name |
Benzotrichloride | |
Color/Form |
CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID | |
CAS RN |
98-07-7, 30583-33-6 | |
Record name | BENZOTRICHLORIDE | |
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Record name | Benzotrichloride | |
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Record name | Benzene, trichloromethyl- | |
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Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (trichloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzotrichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOTRICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U62VHG99AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BENZOTRICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOTRICHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZOTRICHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/773 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
23 °F (EPA, 1998), -5.0 °C, -5 °C, 23 °F | |
Record name | BENZOTRICHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2592 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BENZOTRICHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | BENZOTRICHLORIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0105 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | BENZOTRICHLORIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/773 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.